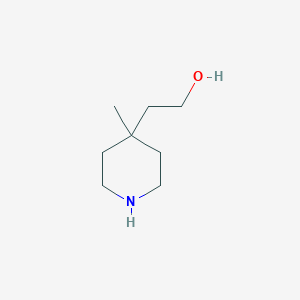
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl-protected amino group attached to a cyclobutyl ring, which is further connected to an imidazole ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving a suitable precursor.
Attachment to the Imidazole Ring: The cyclobutyl ring is then attached to the imidazole ring through a coupling reaction, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and can be carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The imidazole ring can interact with metal ions or other functional groups, facilitating catalytic or binding processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid: Similar structure but with an acetic acid group instead of an imidazole ring.
N-tert-butoxycarbonyl-5-syn-tert-butyl-2,2-dimethyl-1,3-dioxane-4-carboxamide: Contains a tert-butoxycarbonyl-protected amino group and a dioxane ring.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Features a tert-butoxycarbonyl-protected amino group and a propionic acid group.
Uniqueness
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid is unique due to its combination of a cyclobutyl ring and an imidazole ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-13(5-4-6-13)10-14-7-8(15-10)9(17)18/h7H,4-6H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMGFLHKXZTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)



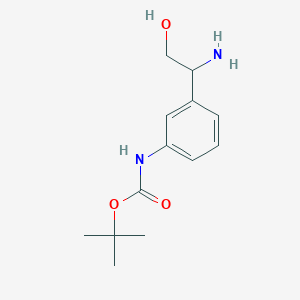
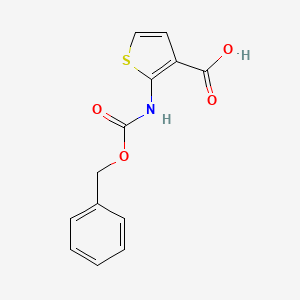
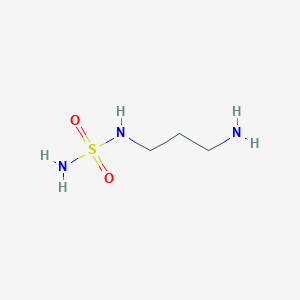
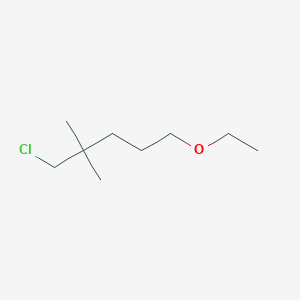
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
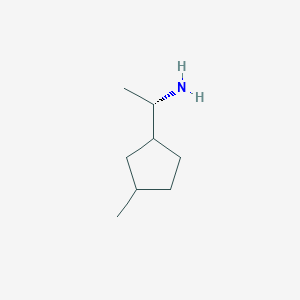

![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
